L-serine phosphoethanolamine
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Overview
Description
L-serine phosphoethanolamine, also known as PSerE, is a phospholipid that has gained attention in scientific research due to its potential therapeutic applications. It is a derivative of phosphatidylserine, which is a key component of cell membranes. PSerE has been shown to have various biochemical and physiological effects, making it a promising candidate for further study.
Scientific Research Applications
1. Neurochemical Effects
- L-serine can influence the concentration of neurotransmitter amino acids and related compounds in the central nervous system, particularly in conditions like brain ischemia and seizures. It has been shown to cause a dose-dependent increase in extracellular ethanolamine and phosphoethanolamine levels (Buratta et al., 1998).
2. Plant Physiology and Metabolism
- In plants, L-serine phosphoethanolamine plays a role in the synthesis of phosphatidylcholine, a vital component of plant cell membranes. Research on Lemna paucicostata, a species of aquatic plant, demonstrated that L-serine is converted to ethanolamine and then to phosphoethanolamine, which is a precursor to phosphatidylethanolamine (Mudd & Datko, 1989).
3. Role in Parasitic Infections
- In Plasmodium falciparum, the causative agent of severe human malaria, L-serine phosphoethanolamine is involved in the synthesis of phosphatidylcholine for new membranes, highlighting its potential as a target for chemotherapy (Pessi et al., 2004).
4. Bacterial Pathogenicity
- L-serine is crucial in the proliferation of Brucella abortus, a pathogenic bacterium. The limited availability of L-serine within host cells can impair the proliferation of Brucella strains, indicating the importance of this pathway in bacterial pathogenicity (Révora et al., 2019).
5. Cardiovascular Health
- L-serine might have a role in cardiovascular health. It has been observed to promote endothelium-dependent vasodilation and has an antihypertensive effect, highlighting its potential therapeutic use in hypertension (Mishra et al., 2008).
6. Anti-Leukemia Effects
- Synthetic phosphoethanolamine has shown anti-leukemia effects in vitro and in vivo, particularly in reducing tumor growth and inhibiting lung metastasis (Ferreira et al., 2013).
properties
CAS RN |
1186-34-1 |
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Product Name |
L-serine phosphoethanolamine |
Molecular Formula |
C5H13N2O6P |
Molecular Weight |
228.14 g/mol |
IUPAC Name |
(2S)-2-amino-3-[2-aminoethoxy(hydroxy)phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C5H13N2O6P/c6-1-2-12-14(10,11)13-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)(H,10,11)/t4-/m0/s1 |
InChI Key |
UQDJGEHQDNVPGU-BYPYZUCNSA-N |
Isomeric SMILES |
C(COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])[NH3+] |
SMILES |
C(COP(=O)(O)OCC(C(=O)O)N)N |
Canonical SMILES |
C(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])[NH3+] |
melting_point |
142-143°C |
physical_description |
Solid |
synonyms |
serine ethanolamine phosphate serine ethanolamine phosphate, (D)-isomer serine ethanolamine phosphodieste |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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